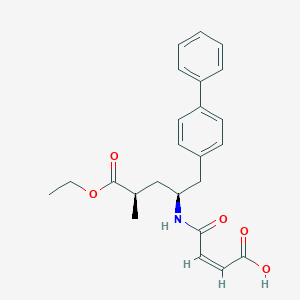
(Z)2S,4R-Sacubitril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)2S,4R-Sacubitril is a chemical compound known as an impurity of Sacubitril. Sacubitril is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. The combination of Sacubitril and valsartan is marketed under the brand name Entresto. Sacubitril is approved by the Food and Drug Administration for its therapeutic use in heart failure patients .
准备方法
沙库必利的制备涉及多种合成路线和反应条件。一种方法包括以下步骤:
环化: 使用手性诱导剂,例如(S)-1-(α-氨基苄基)-2-萘酚。
加成: 该试剂与2R-甲基-4-氧代丁酸进行加成反应。
脱苄基化: 去除苄基。
开环: 打开环状中间体。
酯化: 形成酯类。
酰胺化: 形成酰胺
工业生产方法侧重于优化这些步骤,以确保高产率和纯度。 该工艺旨在经济可行且环保 .
化学反应分析
(Z)2S,4R-沙库必利会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 用另一个官能团取代一个官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
科学研究应用
(Z)2S,4R-沙库必利主要用作沙库必利杂质标准品用于科学研究。其应用包括:
化学: 用于研究反应机理和合成相关化合物。
生物学: 研究其对生物系统的影響,特別是與抑制血管緊張素轉化酶相關的影響。
医学: 研究其潜在的治疗作用和与其他药物的相互作用。
工业: 用于开发和控制药品质量
作用机制
沙库必利的作用机制涉及其转化为活性代谢产物 LBQ657,该代谢产物抑制血管紧张素转化酶。血管紧张素转化酶是一种酶,负责降解利钠肽,如心房利钠肽、脑利钠肽和 c 型利钠肽。抑制血管紧张素转化酶会导致这些肽的水平升高,从而导致血管舒张、利钠和利尿。 这种机制有助于降低心力衰竭患者发生心血管事件的风险 .
相似化合物的比较
与 (Z)2S,4R-沙库必利类似的化合物包括其他血管紧张素转化酶抑制剂,例如:
沙库必利拉特: 沙库必利的活性代谢产物。
奥马帕特利: 血管紧张素转化酶和血管紧张素转化酶的双重抑制剂。
坎多沙特利: 另一种血管紧张素转化酶抑制剂。
(Z)2S,4R-沙库必利在其特定的立体化学以及作为沙库必利杂质的作用方面是独一无二的。 其独特的结构和性质使其在研究和质量控制方面具有价值 .
生物活性
(Z)2S,4R-Sacubitril, a key component of the angiotensin receptor neprilysin inhibitor (ARNI) sacubitril/valsartan (LCZ696), has emerged as a significant therapeutic agent in the management of heart failure. This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Sacubitril acts primarily through the inhibition of neprilysin, an enzyme responsible for the degradation of natriuretic peptides, bradykinin, and other vasoactive substances. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism is crucial in reducing cardiac workload and improving heart function in patients with heart failure.
Key Mechanisms:
- Inhibition of Neprilysin : Leads to increased levels of beneficial peptides.
- Reduction of Cardiomyocyte Death : Sacubitril has been shown to attenuate cardiomyocyte cell death by inhibiting the phosphatase and tensin homolog (PTEN), which activates downstream signaling pathways that promote cell survival .
- Improvement in Cardiac Remodeling : The drug enhances myocyte contractility and reduces hypertrophy through activation of AKT pathways .
Pharmacokinetics
The pharmacokinetic profile of sacubitril indicates rapid absorption and metabolism. Following oral administration, sacubitril is converted into its active metabolite LBQ657.
Key Pharmacokinetic Data:
| Parameter | 100 mg LCZ696 | 200 mg LCZ696 |
|---|---|---|
| T_max (h) | 0.5 (0.5–2) | 0.5 (0.5–2) |
| C_max (ng/mL) | 1229 (621) | 2408 (1357) |
| T_1/2 (h) | 3.9 | 18.4 |
| AUC_0–12 (ng × h/mL) | 1537 (731) | 3153 (1377) |
This table summarizes key pharmacokinetic parameters observed in clinical studies .
Clinical Efficacy
Recent studies have demonstrated the efficacy of sacubitril/valsartan in various populations, particularly in patients with heart failure with reduced ejection fraction (HFrEF). A retrospective study comparing ARNI with traditional ACE inhibitors showed that ARNI resulted in better outcomes regarding mortality and rehospitalization rates among patients with moderate-to-severe chronic kidney disease .
Case Studies:
- Heart Failure Management : In a cohort study involving patients with HFrEF, those treated with sacubitril/valsartan exhibited significant improvements in left ventricular ejection fraction and reductions in NT-proBNP levels compared to those on standard therapy .
- Cardiotoxicity Mitigation : Research indicated that sacubitril's mechanism could also play a role in mitigating chemotherapy-induced cardiotoxicity by preserving cardiac function during treatment regimens involving doxorubicin .
Safety Profile
Sacubitril/valsartan has been associated with a favorable safety profile; however, it is essential to monitor for potential adverse effects such as hypotension, hyperkalemia, and renal impairment. The incidence of these effects appears lower compared to traditional therapies .
属性
IUPAC Name |
(Z)-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-14,17,21H,3,15-16H2,1-2H3,(H,25,26)(H,27,28)/b14-13-/t17-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIKFELFUFDHLD-JLMIGJNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














